REACTION_CXSMILES
|
N1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10](C)[C:11]([OH:13])=[O:12])=C1.[H-].[Na+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl.[CH3:26][N:27]([CH3:30])C=O>>[CH2:17]([N:27]1[C:26]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:3][CH2:10][C:11]([OH:13])=[O:12])=[CH:30]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|
|
Name
|
solution
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(C(=O)O)C
|
Name
|
suspension
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
460 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 30 minutes at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous layer was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a 1:1 v/v mixture of ethyl acetate and hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C=C(C2=CC=CC=C12)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |